

Architectural Mastery of Polyfunctional Arenes: A Technical Guide to CAS 1809161-42-9

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene

CAS No.: 1809161-42-9

Cat. No.: B3247214

[Get Quote](#)

Executive Summary

In the realm of advanced drug discovery and organic materials science, the ability to sequentially and selectively functionalize aromatic rings is a highly sought-after capability. As a Senior Application Scientist, I frequently encounter the challenge of building complex, polyfunctionalized systems without falling into the trap of endless protection-deprotection cycles.

1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene (CAS: 1809161-42-9) represents a masterclass in latent orthogonal reactivity[1]. By treating this molecule as a programmable scaffold, researchers can exploit its asymmetric steric topography to execute highly regioselective cross-coupling reactions. This whitepaper dissects the physicochemical properties, mechanistic causality, and self-validating experimental workflows required to fully harness this versatile building block.

Physicochemical & Structural Profiling

Before deploying CAS 1809161-42-9 in a synthetic campaign, it is critical to understand its baseline parameters. The presence of two halogens, an electron-donating methoxy group, and a versatile methylsulfanyl group creates a unique electronic and steric signature[1].

Table 1: Quantitative & Structural Data Summary

Property	Value
Chemical Name	1,4-Dibromo-2-methoxy-6-(methylsulfanyl)benzene
CAS Registry Number	1809161-42-9
Synonyms	2,5-Dibromo-1-methoxy-3-(methylsulfanyl)benzene
Molecular Formula	C ₈ H ₈ Br ₂ OS
Molecular Weight	312.02 g/mol
SMILES	<chem>COC1=C(C(=CC(=C1)Br)SC)Br</chem>
Commercial Purity	≥95%
Storage Conditions	Sealed, dry, 2-8°C

Mechanistic Insights: The Causality of Orthogonal Reactivity

The true value of CAS 1809161-42-9 lies in the differentiation of its two carbon-bromine (C-Br) bonds. In non-symmetric dibromobenzenes, regioselectivity is dictated by the relative rates of oxidative addition, which are exquisitely sensitive to the steric environment of the carbon-halogen bonds[2].

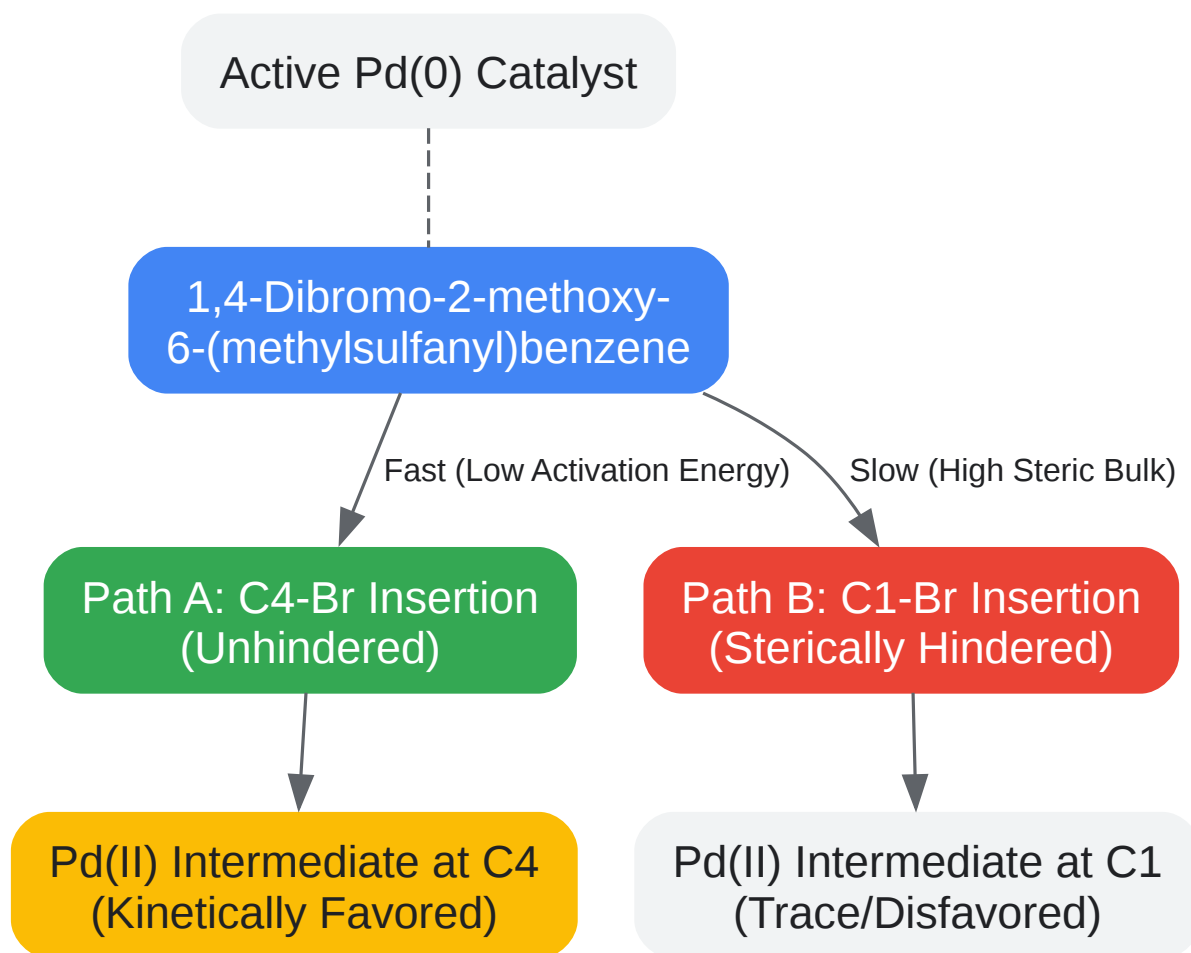
The Steric Disparity

If we map the substituents on the benzene ring, we observe a stark contrast:

- The C1-Bromine: This bond is flanked by two sterically demanding groups—the methoxy (-OMe) and the methylsulfanyl (-SMe) substituents.

- The C4-Bromine: This bond is relatively unhindered, flanked only by two small hydrogen atoms.

Similar to observations in analogous 2,4-dibromoanisole systems, the steric hindrance from the methoxy group significantly retards oxidative addition of the Palladium catalyst at the adjacent position[3]. Therefore, the insertion of the active Pd(0) species is kinetically favored at the unhindered C4 position. This causality allows us to perform a site-selective at C4, leaving the C1-Br bond intact for subsequent functionalization. Furthermore, the -SMe group remains entirely inert under standard Suzuki conditions, acting as a latent electrophile for a final .



[Click to download full resolution via product page](#)

Steric control governing the regioselective oxidative addition of Pd(0) to CAS 1809161-42-9.

Experimental Workflows & Self-Validating Protocols

To translate this mechanistic theory into laboratory reality, I have designed a three-stage, self-validating experimental workflow. The success of each subsequent protocol validates the regioselectivity of the preceding step.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C4

Because the C4 position is unhindered, standard triphenylphosphine-based palladium catalysts are highly effective.

- **Preparation:** In a flame-dried Schlenk flask, combine CAS 1809161-42-9 (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K_2CO_3 (2.0 equiv). Note: The slight excess of boronic acid ensures complete conversion without risking over-coupling at C1 due to the high steric barrier.
- **Catalyst Addition:** Add $Pd(PPh_3)_4$ (5 mol%).
- **Solvent & Degassing:** Add a degassed mixture of Toluene/EtOH/H₂O (4:1:1). Purge the system with N₂ for 10 minutes.
- **Reaction:** Heat the mixture to 80 °C for 6 hours. Monitor via TLC/LC-MS until the starting material is consumed.
- **Workup:** Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the C4-arylated intermediate.

Protocol 2: Secondary Functionalization at C1

To overcome the severe steric crowding at C1, we must transition to a highly active, bulky, electron-rich catalyst system. (such as SPhos) are mandatory here to accelerate oxidative addition and prevent catalyst deactivation.

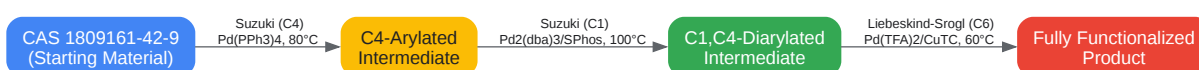
- **Preparation:** Combine the C4-arylated intermediate (1.0 equiv), a second arylboronic acid (1.2 equiv), and K_3PO_4 (2.0 equiv) in a reaction vessel.
- **Catalyst System:** Add $Pd_2(dba)_3$ (2 mol%) and SPhos (8 mol%). The bulky SPhos ligand forces the formation of a highly reactive monoligated Pd(0) species.

- Solvent: Add degassed 1,4-Dioxane/H₂O (10:1).
- Reaction: Heat to 100 °C for 12–16 hours. The elevated temperature and engineered ligand overcome the steric barrier at C1.
- Workup: Extract and purify as described in Protocol 1 to yield the C1,C4-diarylated intermediate.

Protocol 3: Liebeskind-Srogl Cross-Coupling at C6

The final functionalization targets the -SMe group. This requires a thiophilic Lewis acid to activate the carbon-sulfur bond.

- Preparation: Combine the C1,C4-diarylated intermediate (1.0 equiv), a third arylboronic acid (1.5 equiv), and Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv). CuTC is critical as it coordinates to the sulfur, weakening the C-S bond.
- Catalyst Addition: Add Pd(TFA)₂ (5 mol%).
- Solvent: Add anhydrous THF under an inert atmosphere.
- Reaction: Stir at 60 °C for 18 hours.
- Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper sulfide salts. Concentrate and purify to yield the fully functionalized, asymmetric terphenyl derivative.



[Click to download full resolution via product page](#)

Orthogonal functionalization pathway of CAS 1809161-42-9 via sequential cross-coupling.

References

- Title: Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements Source: The Royal Society of Chemistry URL:[\[Link\]](#)

- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (Miyaura, N., & Suzuki, A.) URL:[[Link](#)]
- Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (Martin, R., & Buchwald, S. L.) URL:[[Link](#)]
- Title: Thiol Ester–Boronic Acid Cross-Coupling Catalyzed by Palladium(0) and Copper(I) Source: Journal of the American Chemical Society (Liebeskind, L. S., & Srogl, J.) URL:[[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. chemscene.com](https://chemscene.com) [chemscene.com]
- [2. pubs.rsc.org](https://pubs.rsc.org) [pubs.rsc.org]
- [3. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- To cite this document: BenchChem. [Architectural Mastery of Polyfunctional Arenes: A Technical Guide to CAS 1809161-42-9]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3247214/docs#architectural-mastery-of-polyfunctional-arenes-a-technical-guide-to-cas-1809161-42-9>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)